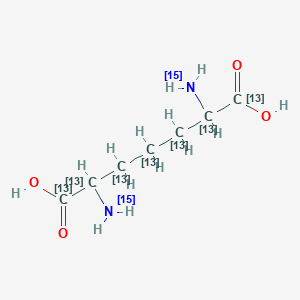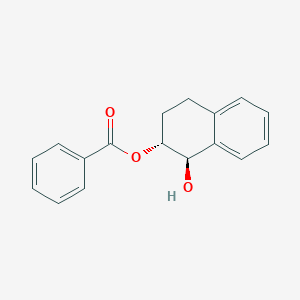![molecular formula C71H76Cl2N2O2P2Ru+4 B12057172 [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)
[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] is a ruthenium-based complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic reactions, particularly in the hydrogenation of ketones and imines. The complex consists of a ruthenium center coordinated with two chiral ligands: (S)-2,2’-bis(di(3,5-xylyl)phosphino)-1,1’-binaphthyl (DM-BINAP) and (S)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine (DAIPEN).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the chiral ligands DM-BINAP and DAIPEN. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired complex is complete .
Industrial Production Methods
While specific industrial production methods for RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of automated reactors and purification systems can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] primarily undergoes catalytic reactions, including:
Hydrogenation: The complex is highly effective in the asymmetric hydrogenation of ketones and imines, leading to the formation of chiral alcohols and amines.
Transfer Hydrogenation: It can also catalyze the transfer hydrogenation of various substrates using hydrogen donors like isopropanol.
Cyclometalation: The complex can form cyclometalated species, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H2) is commonly used as the hydrogen source, with reactions typically conducted under mild pressures and temperatures.
Transfer Hydrogenation: Isopropanol or formic acid can serve as hydrogen donors, with reactions often carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Chiral Alcohols: From the hydrogenation of ketones.
Chiral Amines: From the hydrogenation of imines.
Cyclometalated Intermediates: Useful in further synthetic transformations.
科学研究应用
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis for the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.
Biology: The complex is studied for its potential in the synthesis of biologically active compounds.
Medicine: It is explored for its role in the synthesis of chiral drugs and intermediates.
作用机制
The mechanism by which RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms. The chiral ligands (DM-BINAP and DAIPEN) create a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation reactions. The molecular targets and pathways involved include the activation of hydrogen and the formation of metal-hydride intermediates .
相似化合物的比较
Similar Compounds
- RuCl2[®-(DM-BINAP)][®-DAIPEN]
- RuCl2[(S)-(DM-SEGPHOS®)][(S)-DAIPEN]
- RuCl2[®-(DM-SEGPHOS®)][®-DAIPEN]
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
Uniqueness
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] stands out due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The combination of DM-BINAP and DAIPEN ligands provides a unique chiral environment that enhances the catalytic performance compared to other similar ruthenium complexes .
属性
分子式 |
C71H76Cl2N2O2P2Ru+4 |
|---|---|
分子量 |
1223.3 g/mol |
IUPAC 名称 |
[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.0.../s1 |
InChI 键 |
XWIHDCUMZIILBM-OGLOXHGMSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
规范 SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)




![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)

